Copper vanadate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

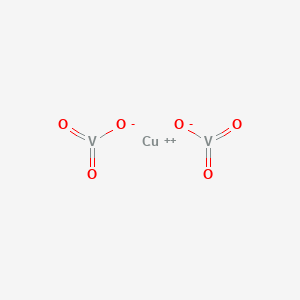

Molecular Formula |

CuO6V2 |

|---|---|

Molecular Weight |

261.43 g/mol |

IUPAC Name |

copper;oxido(dioxo)vanadium |

InChI |

InChI=1S/Cu.6O.2V/q+2;;;;;2*-1;; |

InChI Key |

GNVLSPNGIGFGGK-UHFFFAOYSA-N |

Canonical SMILES |

[O-][V](=O)=O.[O-][V](=O)=O.[Cu+2] |

Origin of Product |

United States |

Foundational & Exploratory

synthesis and characterization of copper vanadate nanostructures

An In-depth Technical Guide to the Synthesis and Characterization of Copper Vanadate (B1173111) Nanostructures

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the . These materials are gaining significant attention due to their fascinating electronic, optical, magnetic, and catalytic properties.[1][2][3] The diverse stoichiometries of copper vanadates, such as CuV₂O₆, Cu₂V₂O₇, Cu₃V₂O₈, and Cu₅V₂O₁₀, allow for a wide range of crystal structures and tunable properties, making them promising candidates for applications in catalysis, energy storage, and biomedicine, including drug sensing and cancer therapy.[4][5][6][7]

Synthesis Methodologies

The properties of copper vanadate nanostructures are highly dependent on the synthesis method, which influences their phase, morphology, and crystallinity.[4] Several techniques have been developed, each offering distinct advantages.

Hydrothermal Synthesis

Hydrothermal synthesis is a widely used, cost-effective method for producing high-quality crystalline nanostructures.[1] It involves a chemical reaction in an aqueous solution above ambient temperature and pressure within a sealed vessel (autoclave).

Experimental Protocol:

-

Precursor Preparation: Prepare an aqueous solution of a copper salt (e.g., copper nitrate (B79036), Cu(NO₃)₂) and a vanadium source (e.g., sodium metavanadate, NaVO₃ or ammonium (B1175870) metavanadate, NH₄VO₃).[1][8] For a typical synthesis of CuV₂O₆, 0.1 mol of copper nitrate and 0.1 mol of sodium metavanadate are dissolved in deionized water.[1]

-

Mixing: The precursor solutions are mixed and stirred vigorously at room temperature for approximately 120 minutes to ensure homogeneity.[1] Surfactants like Pluronic P-123 or capping agents such as urea (B33335) may be added to control the morphology of the nanostructures.[4]

-

Hydrothermal Reaction: The resulting solution is transferred into a Teflon-lined stainless steel autoclave.[1][8] The autoclave is sealed and heated to a specific temperature (e.g., 100-180°C) for a set duration (e.g., 5-72 hours).[9]

-

Product Recovery: After the reaction, the autoclave is cooled to room temperature. The precipitate is collected by centrifugation, washed several times with deionized water and ethanol (B145695) to remove any unreacted precursors or byproducts, and finally dried in an oven.

-

Annealing (Optional): The dried powder is often annealed (calcined) at a high temperature (e.g., 250-550°C) in a furnace to obtain the desired crystalline phase and stoichiometry.[4][10]

Sol-Gel Method

The sol-gel method is a versatile, low-temperature technique that allows for excellent control over the product's chemical composition and microstructure. It involves the transition of a system from a liquid "sol" into a solid "gel" phase.

Experimental Protocol:

-

Sol Formation: A "sol" is prepared by dissolving precursors, such as ammonium metavanadate and an alkaline copper carbonate, in a suitable solvent, often with a chelating agent like citric acid.[11]

-

Gelation: The sol is then subjected to a process (e.g., heating, stirring) that promotes the formation of a continuous network, resulting in a gel. Pulse sonication can be used to ensure extensive mixing of precursors.[12]

-

Drying: The gel is dried to remove the solvent. This step is critical as it can influence the porosity and surface area of the final product.

-

Calcination: The dried gel is calcined at a specific temperature (e.g., 550°C) to burn off organic residues and induce crystallization, forming the final this compound nanostructures.[11]

Co-precipitation Method

Co-precipitation is a simple and rapid method for synthesizing nanostructures by simultaneously precipitating the copper and vanadate ions from a solution.

Experimental Protocol:

-

Solution Preparation: Aqueous solutions of a soluble copper salt (e.g., copper sulfate) and a vanadate source (e.g., ammonium metavanadate) are prepared.

-

Precipitation: The solutions are mixed, and a precipitating agent (e.g., ammonia (B1221849) water) is added to adjust the pH (e.g., to 8.5), causing the copper and vanadate ions to co-precipitate.[9]

-

Aging and Washing: The resulting precipitate is typically aged for a period to allow for crystal growth and then washed thoroughly with deionized water to remove impurities.

-

Drying and Calcination: The washed precipitate is dried and then calcined at temperatures ranging from 400°C to 600°C to form the final crystalline product.[13]

Other Synthesis Methods

-

Sonochemical Synthesis: This method utilizes high-intensity ultrasound to induce chemical reactions. The acoustic cavitation creates localized hot spots with high temperature and pressure, facilitating the formation of nanoparticles.[14][15]

-

Solution Combustion Synthesis (SCS): A time-efficient technique where a precursor mixture (e.g., metal nitrates and a fuel like urea) undergoes a rapid, exothermic reaction upon heating, producing the desired material in minutes. Careful pH control is crucial to obtain phase-pure products.[16]

-

Electrochemistry Assisted Laser Ablation in Liquid (ECLAL): A green and catalyst-free approach that synthesizes nanostructures under ambient conditions.[2][3]

Characterization Techniques

A suite of analytical techniques is employed to thoroughly characterize the synthesized this compound nanostructures.

-

X-ray Diffraction (XRD): This is the primary technique used to identify the crystal structure, phase purity, and average crystallite size of the nanostructures.[1][5] The diffraction peaks are compared with standard JCPDS (Joint Committee on Powder Diffraction Standards) files for phase identification.[3]

-

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the sample's surface, revealing the morphology, size, and aggregation of the nanostructures.[1][17]

-

Transmission Electron Microscopy (TEM): TEM offers higher magnification than SEM, allowing for the visualization of the internal structure, particle size distribution, and crystalline lattice of the nanoparticles.[2][5]

-

UV-Visible Spectroscopy (UV-Vis): This technique is used to determine the optical properties, specifically the light absorption characteristics and the optical bandgap of the material, which is crucial for photocatalytic and optoelectronic applications.[1][10]

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups and confirm the formation of chemical bonds, such as the Cu-O and V-O bonds, within the synthesized material.[5][18]

-

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and the oxidation states of the copper and vanadium ions in the nanostructures.[4][14]

-

Raman Spectroscopy: This technique is used to probe vibrational modes in the material, providing complementary information to XRD and FTIR about the crystal structure and phase composition.[2][14]

Data Presentation

The following tables summarize key quantitative data from various synthesis and characterization studies of this compound nanostructures.

Table 1: Synthesis Methods and Resulting Nanostructure Properties

| Synthesis Method | Key Precursors | Conditions | Resulting Phase | Morphology | Particle Size (nm) | Bandgap (eV) |

| Hydrothermal | Cu(NO₃)₂, NaVO₃ | 120 min stirring, autoclave | CuV₂O₆ | Spherical, nanoleaf-like | ~50 | - |

| Hydrothermal (with annealing) | Cu precursors, NH₄VO₃, P-123 | Annealed at 500°C | Triclinic CuV₂O₆ | Platelets | 50-70 | 1.84 |

| Hydrothermal (with annealing) | Cu precursors, NH₄VO₃, P-123 | Annealed at 250°C | Monoclinic Cu₂V₂O₇ | Micro-flakes | - | 2.2 |

| Sol-Gel (with annealing) | NH₄VO₃, CuCO₃·Cu(OH)₂ | Annealed at 550°C | CuV₂O₆ | Small particles | - | - |

| Co-precipitation (with annealing) | V₂O₅, Cu(NO₃)₂ | pH 8.5, Annealed at 600°C | Triclinic α-CuV₂O₆ | Crystalline | - | - |

| Solution Combustion | Cu, V precursors | pH control, NaOH wash | α-CuV₂O₆ | Polycrystalline powder | - | ~2.0 (Indirect) |

Table 2: Characterization Techniques and Key Findings for this compound

| Technique | Purpose | Typical Findings |

| XRD | Phase identification, crystallinity, crystallite size | Monoclinic, triclinic, or orthorhombic crystal structures are commonly identified.[4] Peak positions are matched with standard patterns (e.g., JCPDS No. 73-1032 for CuV₂O₆).[1] |

| SEM/TEM | Morphology, size, and structural analysis | Diverse morphologies such as nanoparticles, nanorods, nanobelts, nanoflowers, and platelets are observed depending on synthesis conditions.[5][8][10] |

| UV-Vis | Optical absorption and bandgap energy | Absorption onsets are typically in the visible range (e.g., 565 nm for Cu₂V₂O₇, 670 nm for CuV₂O₆).[4] Bandgaps vary with phase, commonly between 1.8 eV and 2.4 eV.[10] |

| FTIR | Chemical bond confirmation | Confirms the formation of metal-oxygen bonds, specifically Cu-O and V-O stretching and bending vibrations.[5] |

| XPS | Elemental composition and oxidation states | Confirms the presence of Cu, V, and O.[14] Determines the oxidation states, typically Cu²⁺ and V⁵⁺.[4] |

Visualization of Workflows and Pathways

The following diagrams illustrate the logical flow of the synthesis and characterization processes.

Caption: General workflow for the synthesis of this compound nanostructures.

Caption: Step-by-step experimental workflow for hydrothermal synthesis.

Caption: Logical flow of the characterization process for nanostructures.

References

- 1. Synthesis, Characterization of Copper Metavanadate (CuV2O6) Nanostructures via Hydrothermal Method and the Photocatalytic Performance – Oriental Journal of Chemistry [orientjchem.org]

- 2. Synthesis and characterization of this compound nanostructures via electrochemistry assisted laser ablation in liquid and the optical multi-absorptions performance - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in Cancer Therapeutic Copper-Based Nanomaterials for Antitumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Copper and Copper-Based Nanoparticles in Medicine—Perspectives and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2024.sci-hub.st [2024.sci-hub.st]

- 9. CN105895894A - this compound material as well as preparation method and electrochemical performance thereof - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. This compound nanoparticles: synthesis, characterization and its electrochemical sensing property | Semantic Scholar [semanticscholar.org]

Unveiling the Atomic Architecture: A Technical Guide to Copper Vanadate Crystal Structures

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structures of various copper vanadate phases, targeting researchers, scientists, and professionals in drug development and materials science. This document summarizes key crystallographic data, details common experimental synthesis protocols, and visualizes the relationships between different phases.

Core Crystallographic Data of this compound Phases

The diverse stoichiometries of copper, vanadium, and oxygen give rise to a rich variety of crystalline structures. Understanding these atomic arrangements is crucial for predicting and tuning the material's properties for various applications. The following table summarizes the crystallographic data for several prominent this compound phases.

| Phase | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Unit Cell Volume (ų) |

| α-CuV₂O₆ | CuV₂O₆ | Triclinic | P-1 | 5.087 | 5.823 | 9.402 | 99.78 | 97.25 | 97.20 | 269.20 |

| β-CuV₂O₆ | CuV₂O₆ | Monoclinic | C2/m | 9.883 | 3.654 | 6.572 | 90 | 110.88 | 90 | 221.9 |

| α-Cu₂V₂O₇ (Blossite) | Cu₂V₂O₇ | Orthorhombic | Fdd2 | 20.68 | 8.411 | 6.448 | 90 | 90 | 90 | 1120.4 |

| β-Cu₂V₂O₇ (Ziesite) | Cu₂V₂O₇ | Monoclinic | A2/a or C2/c | 10.094 | 8.020 | 7.711 | 90 | 110.43 | 90 | 584.8 |

| γ-Cu₂V₂O₇ | Cu₂V₂O₇ | Triclinic | P-1 | 5.0873 | 5.8233 | 9.4020 | 99.780 | 97.253 | 97.202 | 269.20 |

| δ-Cu₂V₂O₇ | Cu₂V₂O₇ | Monoclinic | P2₁/n | 5.0679 | 11.4222 | 9.4462 | 90 | 97.100 | 90 | 542.61 |

| α-Cu₃V₂O₈ | Cu₃V₂O₈ | Triclinic | P-1 | 6.334 | 8.080 | 10.158 | 104.97 | 100.91 | 103.01 | 473.3 |

| β-Cu₃V₂O₈ | Cu₃V₂O₈ | Monoclinic | P2₁/c | 6.2493 | 7.9936 | 6.3776 | 90 | 111.49 | 90 | 296.2 |

Experimental Protocols for Synthesis

The synthesis of specific this compound phases requires precise control of experimental conditions. Below are detailed methodologies for three common synthesis techniques.

Solid-State Reaction

This method involves the direct reaction of solid precursors at high temperatures.

Protocol for α-Cu₂V₂O₇ (Blossite):

-

Precursor Preparation: Stoichiometric amounts of high-purity copper(II) oxide (CuO) and vanadium(V) oxide (V₂O₅) powders are thoroughly mixed and ground in an agate mortar to ensure homogeneity.

-

Calcination: The mixed powder is placed in an alumina crucible and heated in a furnace.

-

Heating Profile: The temperature is ramped up to 600-700 °C and held for 24-48 hours in an air atmosphere.

-

Cooling: The furnace is then slowly cooled to room temperature.

-

Characterization: The resulting powder is characterized by X-ray diffraction (XRD) to confirm the formation of the α-Cu₂V₂O₇ phase.

Hydrothermal Synthesis

This technique utilizes water as a solvent under high temperature and pressure to facilitate crystallization.

Protocol for CuV₂O₆ Nanostructures:

-

Precursor Solution: Prepare aqueous solutions of a copper salt (e.g., copper nitrate, Cu(NO₃)₂) and a vanadate source (e.g., sodium metavanadate, NaVO₃). For example, a 0.1 M solution of copper nitrate and a 0.1 M solution of sodium metavanadate.[1]

-

Mixing: The solutions are mixed under constant stirring. The pH of the resulting mixture can be adjusted to control the morphology of the final product.

-

Hydrothermal Reaction: The mixture is transferred to a Teflon-lined stainless-steel autoclave and heated to a temperature between 120-180 °C for a duration of 12-24 hours.[2][3]

-

Product Recovery: After cooling to room temperature, the precipitate is collected by centrifugation, washed several times with deionized water and ethanol, and dried in an oven at 60-80 °C.[1]

-

Annealing (Optional): A post-synthesis annealing step can be performed to improve crystallinity.

Solution Combustion Synthesis (SCS)

SCS is a rapid, energy-efficient method that involves an exothermic reaction between an oxidizer (metal nitrates) and a fuel.

Protocol for α-CuV₂O₆:

-

Precursor Mixture: Aqueous solutions of copper nitrate (oxidizer), ammonium metavanadate (vanadium source), and a fuel such as urea or glycine are mixed in stoichiometric ratios. DL-malic acid can also be used as a complexing agent and fuel.[4][5]

-

pH Adjustment: The pH of the precursor solution is carefully controlled, for instance, to around 4, to promote the formation of the desired phase and avoid impurities.[6]

-

Combustion: The precursor solution is heated in a furnace preheated to a high temperature (e.g., 500 °C). The solution boils, dehydrates, and undergoes a self-sustaining combustion reaction, resulting in a voluminous, foamy powder.

-

Post-Synthesis Treatment: The as-synthesized powder may be washed with a solution like NaOH to remove any unreacted precursors or secondary phases.[4]

-

Annealing: The powder is then annealed at a specific temperature (e.g., 550 °C) to obtain the crystalline α-CuV₂O₆ phase.[7]

Phase Relationships and Transformations

The various this compound phases are often interconvertible under different temperature and pressure conditions. These relationships are crucial for understanding the stability and formation pathways of each phase.

Caption: Phase transitions in copper vanadates.

The diagram above illustrates the temperature- and pressure-induced phase transformations between different this compound polymorphs. For instance, the triclinic α-CuV₂O₆ transforms into the monoclinic β-CuV₂O₆ upon annealing at temperatures above 610 °C.[7] Similarly, the orthorhombic α-Cu₂V₂O₇ is the low-temperature polymorph, which transitions to the monoclinic β-Cu₂V₂O₇ at approximately 710 °C.[8][9] The triclinic γ-Cu₂V₂O₇ and monoclinic δ-Cu₂V₂O₇ are considered high-pressure phases.[8][9]

Experimental Workflow: From Synthesis to Characterization

The successful synthesis and identification of a specific this compound phase involve a systematic workflow, from the selection of precursors to the final structural analysis.

Caption: General experimental workflow.

This flowchart outlines a typical experimental procedure for the synthesis and characterization of this compound materials. The process begins with the choice of a synthesis method, followed by post-synthesis processing steps such as washing, drying, and annealing to obtain the desired crystalline phase. Finally, a suite of characterization techniques, with X-ray diffraction being central, is employed to determine the crystal structure, morphology, and other key properties of the synthesized material.

References

- 1. Synthesis, Characterization of Copper Metavanadate (CuV2O6) Nanostructures via Hydrothermal Method and the Photocatalytic Performance – Oriental Journal of Chemistry [orientjchem.org]

- 2. 2024.sci-hub.st [2024.sci-hub.st]

- 3. CN105895894A - this compound material as well as preparation method and electrochemical performance thereof - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Solution Combustion Synthesis and Characterization of Magnesium Copper Vanadates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. On the Polymorphism of Cu2V2O7: Synthesis and Crystal Structure of δ-Cu2V2O7, a New Polymorph | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electronic Band Structure and Optical Properties of Copper Vanadates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic band structure and optical properties of various copper vanadate compounds. These materials are of growing interest due to their diverse crystal structures and promising applications in photocatalysis, photoelectrochemistry, and potentially as advanced materials in other scientific domains. This document summarizes key quantitative data, details common experimental protocols, and visualizes important relationships and workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development who may explore the unique properties of these inorganic compounds.

Data Presentation: Structural and Optical Properties

The electronic and optical properties of copper vanadates are intrinsically linked to their crystal structure. The arrangement of copper, vanadium, and oxygen atoms dictates the electronic bandgap and, consequently, the material's interaction with light. The following tables summarize the crystallographic data and experimentally determined optical band gaps for several common this compound phases.

Table 1: Crystallographic Data of Selected Copper Vanadates

| Compound | Phase | Crystal System | Space Group | Lattice Parameters (Å, °) |

| CuV₂O₆ | α | Triclinic | P-1 | a = 9.23, b = 3.55, c = 6.48, α = 90.0, β = 110.3, γ = 90.0[1] |

| Cu₂V₂O₇ | α (blossite) | Orthorhombic | Fdd2 | a = 20.688, b = 8.410, c = 6.449[2][3] |

| Cu₂V₂O₇ | β (ziesite) | Monoclinic | C2/c or A2/a | a = 10.094, b = 8.020, c = 7.711, β = 110.43[2] |

| Cu₂V₂O₇ | γ | Triclinic | P-1 | a = 5.0873, b = 5.8233, c = 9.4020, α = 99.780, β = 97.253, γ = 97.202[2][4] |

| Cu₂V₂O₇ | δ | Monoclinic | P2₁/n | a = 5.0679, b = 11.4222, c = 9.4462, β = 97.100[5][6] |

| Cu₅V₂O₁₀ | - | Monoclinic | P2₁/c | a = 8.3938, b = 6.0659, c = 16.1601, β = 108.085[7] |

Table 2: Optical Band Gap of Selected Copper Vanadates

| Compound | Phase | Band Gap (eV) | Band Gap Type |

| α-Cu₂V₂O₇ | - | 2.35 | Indirect[8] |

| β-Cu₂V₂O₇ | - | 1.91 - 2.26 | Indirect[9][10] |

| γ-Cu₂V₂O₇ | - | 1.73 | Indirect[9][11] |

| Cu₅V₂O₁₀ | - | 1.8 - 2.0 | -[12] |

| Cu₃V₂O₇(OH)₂·2H₂O | - | - | - |

Experimental Protocols

The synthesis and characterization of copper vanadates involve a variety of techniques. Below are detailed methodologies for some of the key experiments cited in the literature.

Synthesis Methods

This method allows for the rapid, time-efficient synthesis of phase-pure α-CuV₂O₆ powder.[13][14][15]

-

Precursors: Copper(II) nitrate (Cu(NO₃)₂) and ammonium metavanadate (NH₄VO₃) are used as the copper and vanadium sources, respectively. DL-malic acid can serve as both a complexing agent and a fuel.

-

Procedure:

-

A precursor solution is prepared by dissolving stoichiometric amounts of the copper and vanadium salts and malic acid in deionized water.

-

The pH of the precursor mixture is carefully adjusted. Control of pH is crucial to prevent the formation of impurity phases such as α-Cu₂V₂O₇ or V₂O₅.[13]

-

The solution is heated in a furnace preheated to a high temperature (e.g., 500 °C). The solution boils, undergoes dehydration, and then ignites in a self-sustaining combustion reaction.

-

The resulting voluminous, foamy powder is collected.

-

A post-synthesis wash with a dilute NaOH solution can be employed to remove any residual V₂O₅.

-

Hydrothermal synthesis is a versatile method to produce various morphologies of this compound nanocrystals, such as Cu₃V₂O₇(OH)₂·2H₂O.[16][17][18][19]

-

Precursors: A copper salt (e.g., copper nitrate, Cu(NO₃)₂) and a vanadium source (e.g., sodium metavanadate, NaVO₃, or ammonium metavanadate, NH₄VO₃).

-

Procedure:

-

Aqueous solutions of the copper and vanadium precursors are prepared separately in deionized water.

-

The two solutions are mixed under vigorous stirring. The pH of the resulting mixture can be adjusted using an acid (e.g., sulfuric acid) or a base (e.g., ammonia solution) to control the morphology of the final product.

-

Surfactants like polyvinylpyrrolidone (PVP), sodium dodecylbenzenesulfonate (SDBS), or cetyltrimethylammonium bromide (CTAB) can be added to the solution to influence the crystal growth and morphology.[17]

-

The final solution is transferred to a Teflon-lined stainless-steel autoclave.

-

The autoclave is sealed and heated in an oven at a specific temperature (e.g., 180 °C) for a set duration (e.g., 12-24 hours).

-

After the reaction, the autoclave is allowed to cool down to room temperature naturally.

-

The precipitate is collected by centrifugation, washed several times with deionized water and ethanol, and finally dried in an oven.

-

This technique is suitable for depositing thin films of copper vanadates, such as p-type Cu₅V₂O₁₀, onto substrates for photoelectrochemical applications.[12]

-

Precursor Solution: An aqueous solution containing copper nitrate and ammonium metavanadate in the desired stoichiometric ratio.

-

Substrate: Fluorine-doped tin oxide (FTO) coated glass is a common substrate.

-

Procedure:

-

The FTO-coated glass substrate is cleaned ultrasonically in a sequence of solvents (e.g., acetone, isopropanol, and deionized water).

-

The precursor solution is sprayed onto the heated substrate using an atomizer. The substrate temperature is typically maintained in the range of 300-400 °C.

-

The sprayed droplets undergo pyrolysis on the hot substrate, forming a thin film of the this compound precursor.

-

After deposition, the film is annealed in air at a higher temperature (e.g., 550 °C) for several hours to obtain the desired crystalline phase of Cu₅V₂O₁₀.

-

Characterization Techniques

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure (band structure, density of states) of materials from first principles.

-

Software: Vienna Ab initio Simulation Package (VASP) is a commonly used software for such calculations.

-

Methodology:

-

The crystal structure of the this compound phase of interest is used as the input.

-

The exchange-correlation energy is typically calculated using approximations like the Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional.

-

To account for the strong electron correlation in the Cu 3d orbitals, a Hubbard U correction (GGA+U) is often applied.

-

The calculations are performed to determine the electronic band structure, total and projected density of states, and to predict properties like the band gap.

-

UV-Vis spectroscopy is a primary technique to determine the optical absorption properties and estimate the band gap of semiconductor materials.

-

Instrument: A UV-Vis spectrophotometer equipped with a diffuse reflectance accessory for solid samples.

-

Procedure:

-

For powder samples, the reflectance spectrum (R) is measured over a range of wavelengths (e.g., 200-800 nm).

-

The reflectance data is converted to absorbance using the Kubelka-Munk function: F(R) = (1-R)² / 2R.

-

A Tauc plot is then constructed by plotting (αhν)ⁿ versus the photon energy (hν), where α is the absorption coefficient (proportional to F(R)) and n depends on the nature of the electronic transition (n=2 for a direct band gap, n=1/2 for an indirect band gap).

-

The band gap energy is determined by extrapolating the linear portion of the Tauc plot to the energy axis (where (αhν)ⁿ = 0).

-

PL spectroscopy provides information about the radiative recombination of photogenerated electron-hole pairs and can be used to identify defect states within the band gap.

-

Instrument: A spectrofluorometer with a suitable excitation source (e.g., a Xenon lamp or a laser).

-

Procedure:

-

The sample is excited with a monochromatic light source with energy greater than its band gap.

-

The emitted light (luminescence) is collected and analyzed by a monochromator and a detector (e.g., a photomultiplier tube).

-

The PL spectrum shows the intensity of the emitted light as a function of wavelength or energy. The position of the emission peaks can correspond to the band-to-band recombination (near the band gap energy) or to transitions involving defect levels within the band gap.

-

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the study of copper vanadates.

Caption: Experimental workflow for the synthesis and characterization of copper vanadates.

Caption: Phase transitions between different polymorphs of copper pyrovanadate (Cu₂V₂O₇).

Caption: Conceptual diagram of the electronic band structure and photoexcitation in copper vanadates.

References

- 1. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 2. Photoelectrochemical properties of copper pyrovanadate (Cu2V2O7) thin films synthesized by pulsed laser deposition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rruff.net [rruff.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Pressure-Induced Phase Transition and Band Gap Decrease in Semiconducting β-Cu2V2O7 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Elucidating the optical, electronic, and photoelectrochemical properties of p-type this compound (p-Cu5V2O10) photocathodes - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. acs.figshare.com [acs.figshare.com]

- 15. researchgate.net [researchgate.net]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. 2024.sci-hub.st [2024.sci-hub.st]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Phase Diagram and Thermodynamic Stability of Copper Vanadates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase diagram and thermodynamic stability of copper vanadates. The information is curated for researchers and scientists, with a focus on clear data presentation and detailed experimental methodologies.

Introduction to Copper Vanadates

Copper vanadates are a class of inorganic compounds containing copper, vanadium, and oxygen. They exhibit a rich variety of crystal structures and oxidation states, leading to a wide range of interesting physical and chemical properties. These materials have garnered significant attention for their potential applications in catalysis, energy storage, and as photoactive materials. A thorough understanding of their phase equilibria and thermodynamic stability is crucial for the synthesis of pure-phase materials and for predicting their behavior under different conditions.

Phase Equilibria in the Cu-V-O System

The key copper vanadate compounds that have been identified and characterized are:

-

CuV₂O₆

-

Cu₂V₂O₇ (with α, β, γ, and δ polymorphs)[1]

-

Cu₃V₂O₈ (with α, β, and γ polymorphs)[2]

-

Cu₅V₂O₁₀

-

Cu₁₁V₆O₂₆

The formation of these phases is highly dependent on the stoichiometry of the precursors and the synthesis conditions such as temperature and pressure.

Polymorphism and Phase Transitions

Several copper vanadates exhibit polymorphism, existing in different crystal structures with the same chemical formula. These polymorphs can transform from one to another under specific temperature and pressure conditions.

-

Cu₂V₂O₇ : At ambient pressure, α-Cu₂V₂O₇ (blossite) is the low-temperature polymorph and β-Cu₂V₂O₇ (ziesite) is the high-temperature polymorph, with a transition temperature between 706–710 °C.[1] The β-phase can form metastably at lower temperatures and transforms to the α-phase upon heating at 605 °C.[1] The γ and δ polymorphs are considered to be high-pressure phases due to their higher densities.[1]

-

Cu₃V₂O₈ : Ab-initio calculations suggest that the α (P-1) phase is stable below 1.87 GPa, the β (P21/c) phase is stable between 1.87 GPa and 7.42 GPa, and the γ (Cmca) phase is stable above 7.42 GPa.[2]

The logical relationship between the different phases of Cu₂V₂O₇ under varying temperature and pressure can be visualized as follows:

Caption: Logical relationships of Cu₂V₂O₇ polymorphs with temperature and pressure.

Thermodynamic Stability of Copper Vanadates

The thermodynamic stability of the various this compound compounds has been investigated through calorimetric studies. The standard molar enthalpy of formation (ΔfH°) and the standard molar entropy (S°) are key parameters that determine the relative stability of these phases.

Quantitative Thermodynamic Data

A comprehensive calorimetric investigation of five ternary oxides in the CuO–V₂O₅ system has provided the following thermodynamic data at 298.15 K.[3]

| Compound | Formula | ΔfH° (kJ·mol⁻¹) | S° (J·K⁻¹·mol⁻¹) |

| Copper(II) metavanadate | CuV₂O₆ | -1235.5 ± 2.5 | 141.2 ± 0.3 |

| Copper(II) pyrovanadate | Cu₂V₂O₇ | -1608.9 ± 3.2 | 196.8 ± 0.4 |

| Copper(II) orthovanadate | Cu₃V₂O₈ | -1864.2 ± 4.1 | 247.5 ± 0.5 |

| Stoiberite | Cu₅V₂O₁₀ | -2386.1 ± 5.9 | 344.9 ± 0.7 |

| Fingerite | Cu₁₁V₆O₂₆ | -6134.7 ± 13.0 | 818.1 ± 1.6 |

Experimental Protocols

The determination of the phase diagram and thermodynamic properties of copper vanadates involves several key experimental techniques.

Synthesis of Copper Vanadates

Solid-State Reaction Method: This is a conventional method for preparing polycrystalline powders of copper vanadates.

-

Precursor Preparation: Stoichiometric amounts of high-purity copper(II) oxide (CuO) and vanadium(V) oxide (V₂O₅) powders are intimately mixed.

-

Grinding: The mixture is thoroughly ground in an agate mortar to ensure homogeneity.

-

Calcination: The ground powder is placed in an alumina crucible and calcined in a furnace at a specific temperature for an extended period. The calcination temperature and duration are crucial for the formation of the desired phase. For example, α-Cu₂V₂O₇ can be synthesized by calcining a stoichiometric mixture of CuO and V₂O₅ at 650°C for 24 hours.

-

Intermediate Grinding: The calcined product is cooled, ground again, and then re-calcined to ensure complete reaction and phase purity.

-

Characterization: The final product is characterized by X-ray diffraction (XRD) to confirm the crystal structure and phase purity.

Caption: Workflow for the solid-state synthesis of copper vanadates.

Hydrothermal Synthesis Method: This method allows for the synthesis of crystalline materials from aqueous solutions under high temperature and pressure.

-

Precursor Solution: A solution of a soluble copper salt (e.g., Cu(NO₃)₂) and a soluble vanadate source (e.g., NH₄VO₃) is prepared in deionized water.

-

pH Adjustment: The pH of the solution is adjusted to a specific value using an acid or a base, as it can influence the morphology and phase of the final product.

-

Autoclave Treatment: The precursor solution is transferred to a Teflon-lined stainless-steel autoclave, which is then sealed and heated in an oven at a controlled temperature (e.g., 180-220°C) for a specific duration (e.g., 12-24 hours).

-

Product Recovery: After the reaction, the autoclave is cooled to room temperature. The solid product is collected by filtration or centrifugation, washed several times with deionized water and ethanol to remove any unreacted precursors, and then dried in an oven.

-

Characterization: The synthesized powder is characterized by XRD, scanning electron microscopy (SEM), and other relevant techniques.

Phase Diagram Determination

The experimental determination of phase diagrams typically involves a combination of techniques to identify the phases present at different compositions and temperatures.

-

Sample Preparation: A series of samples with varying compositions across the Cu-V-O system are prepared, usually by the solid-state reaction method.

-

Annealing and Quenching: The samples are annealed at a specific temperature for a sufficiently long time to reach equilibrium. Subsequently, they are rapidly quenched to room temperature to preserve the high-temperature phase assemblage.

-

Phase Identification: The quenched samples are analyzed using powder X-ray diffraction (XRD) to identify the crystalline phases present.

-

Thermal Analysis: Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) are used to determine the temperatures of phase transitions, melting, and decomposition. In DTA, the temperature difference between the sample and a reference material is measured as a function of temperature, revealing endothermic or exothermic transitions. TGA measures the change in mass of a sample as a function of temperature, indicating reactions that involve the loss or gain of volatile components.

Thermodynamic Property Measurement

High-Temperature Oxide Melt Solution Calorimetry: This technique is used to determine the enthalpy of formation of refractory oxides.

-

Calorimeter Setup: A high-temperature calorimeter, such as a Calvet-type microcalorimeter, is used with a molten oxide solvent (e.g., sodium molybdate, 3Na₂O·4MoO₃) maintained at a high temperature (e.g., 973 K).

-

Sample Preparation: Pellets of the this compound sample and its constituent oxides (CuO and V₂O₅) are prepared.

-

Drop Procedure: The pellets are dropped from room temperature into the molten solvent inside the calorimeter. The heat effect associated with the dissolution and the heat content of the sample is measured.

-

Enthalpy of Formation Calculation: The enthalpy of formation of the this compound from its constituent oxides is calculated using Hess's law based on the measured enthalpies of dissolution of the ternary compound and the binary oxides.

Relaxation Calorimetry: This method is employed to measure the low-temperature heat capacity, which is then used to calculate the standard entropy.

-

Sample Mounting: A small sample of the this compound is mounted on a sample platform with a heater and a thermometer in a cryostat.

-

Measurement Principle: A known amount of heat is applied to the sample, and the resulting temperature increase and subsequent relaxation back to the base temperature are measured.

-

Heat Capacity Calculation: The heat capacity of the sample is determined from the analysis of the heating and relaxation curves.

-

Entropy Calculation: The standard entropy at 298.15 K is calculated by integrating the heat capacity data (divided by temperature) from near 0 K to 298.15 K.

Conclusion

This technical guide has summarized the current understanding of the phase diagram and thermodynamic stability of copper vanadates. While a complete experimental ternary phase diagram is yet to be established, the knowledge of the stable ternary compounds and their phase transitions provides a solid foundation for materials synthesis and design. The provided thermodynamic data offers crucial insights into the relative stability of different this compound phases. The detailed experimental protocols serve as a valuable resource for researchers working on the synthesis and characterization of these promising materials. Further research is needed to fully elucidate the complex phase relationships in the Cu-V-O system, which will undoubtedly accelerate the development of new functional materials based on copper vanadates.

References

natural occurrence and mineralogy of copper vanadate compounds

A Comprehensive Technical Guide to the Natural Occurrence and Mineralogy of Copper Vanadate Compounds

Introduction

This compound minerals represent a fascinating and diverse group of secondary minerals prized by collectors for their vibrant colors and complex crystal structures.[1] For researchers, they offer insights into geochemical processes in the oxidized zones of ore deposits.[2][3] These minerals are compounds containing copper, vanadium, and oxygen, often with additional cations and hydroxyl or water molecules.[1] Their formation is typically associated with the weathering of primary copper and vanadium-bearing minerals.[2][3] This guide provides an in-depth overview of the natural occurrence, mineralogy, and characterization of key this compound compounds, tailored for researchers, scientists, and professionals in drug development who may encounter these materials in various contexts, from environmental science to materials research.

Mineralogy of Common this compound Minerals

The mineralogy of copper vanadates is characterized by a variety of crystal structures and chemical compositions. Below is a summary of the key properties of the most well-documented this compound minerals.

Quantitative Data Summary

The following table summarizes the key mineralogical and physical properties of several common this compound minerals.

| Mineral Name | Chemical Formula | Crystal System | Color | Luster | Hardness (Mohs) | Specific Gravity (g/cm³) |

| Volborthite | Cu₃(V₂O₇)(OH)₂ · 2H₂O[3][4] | Monoclinic[3][4] | Olive-green, yellow-green[3][4] | Vitreous, Waxy, Greasy, Pearly[3][4] | 3.5[3][4] | 3.5 - 3.8[3][4] |

| Tangeite | CaCu(VO₄)(OH)[2][5] | Orthorhombic[2][6] | Yellow, yellow-green, olive-green[2] | Sub-Vitreous, Resinous, Pearly[2] | 3.5[2] | 3.75 - 3.84[2] |

| Vésigniéite | BaCu₃(VO₄)₂(OH)₂[7][8] | Monoclinic[7][8] | Yellow-green, dark olive-green[7][8] | Vitreous[7][8] | 3 - 4[7][8] | 4.56[7] |

| Blossite | α-Cu₂(V₂O₇)[9] | Orthorhombic[9] | - | - | - | - |

| Ziesite | β-Cu₂(V₂O₇)[9] | Monoclinic[9] | - | - | - | - |

| Mcbirneyite | Cu₃(VO₄)₂[9] | Triclinic[9] | - | - | - | 4.48[9] |

| Pseudolyonsite | Cu₃(VO₄)₂[9] | Monoclinic[9] | - | - | - | 4.71[9] |

| Fingerite | Cu₁₁(VO₄)₆O₂[9] | - | - | - | - | - |

| Stoiberite | Cu₅(VO₄)₂O₂[9] | - | - | - | - | - |

| Borisenkoite | Cu₃[(V,As)O₄]₂[9] | - | - | - | - | - |

Note: Data for some of the rarer, anhydrous minerals are less complete in the readily available literature.

Classification of this compound Minerals

This compound minerals can be broadly classified based on their chemical composition, specifically the presence or absence of water (hydrous vs. anhydrous) and the primary cations involved.

Caption: Classification of common this compound minerals.

Natural Occurrence and Geological Environment

The formation of this compound minerals is predominantly a secondary process. They are typically found in the oxidized zones of vanadium-bearing hydrothermal deposits and in sandstones that have been subjected to weathering.[2][3][4][10]

-

Hydrous Copper Vanadates : Minerals like volborthite and tangeite are classic examples of secondary minerals.[2][3] They precipitate from groundwater that has dissolved primary copper and vanadium-bearing sulfide minerals. The specific mineral that forms is dependent on the local geochemical conditions, such as pH, redox potential, and the presence of other ions like calcium and barium. For instance, tangeite, also known as calciovolborthite, incorporates calcium into its structure.[5] Vésigniéite, a barium this compound, forms in copper-bearing uranium-vanadium deposits.[7][8] These minerals are often found in association with other secondary copper minerals like malachite and azurite, as well as vanadium minerals like carnotite and tyuyamunite.[6][10]

-

Anhydrous Copper Vanadates : In contrast to the more common hydrous species, anhydrous copper vanadates are quite rare and are almost exclusively found in high-temperature environments, specifically volcanic fumaroles.[9] Minerals such as blossite, ziesite, mcbirneyite, and pseudolyonsite have been identified in samples from the Izalco volcano in El Salvador and the Tolbachik volcano in Russia.[9] These minerals form from the reaction of volcanic gases and are not stable in typical surface weathering environments.

Experimental Protocols for Characterization

The identification and detailed characterization of this compound minerals rely on a suite of analytical techniques. Below are the methodologies for the key experiments used in their study.

X-Ray Diffraction (XRD)

X-ray diffraction is the primary technique for identifying crystalline materials and determining their crystal structure.

-

Methodology :

-

A small, powdered sample of the mineral is prepared to ensure random orientation of the crystallites.

-

The sample is mounted in a diffractometer.

-

A monochromatic X-ray beam is directed at the sample.

-

The sample is rotated, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The resulting diffraction pattern, a plot of intensity versus 2θ, is unique to the mineral's crystal structure.

-

The pattern is compared to databases of known mineral diffraction patterns (e.g., the Powder Diffraction File from the International Centre for Diffraction Data) for identification.

-

For new minerals or detailed structural studies, the diffraction data can be used to solve the crystal structure, determining the unit cell parameters and atomic positions.[3]

-

Electron Probe Microanalysis (EPMA)

EPMA is used to determine the elemental composition of a mineral with high spatial resolution.

-

Methodology :

-

A polished thin section or a mounted grain of the mineral is coated with a thin layer of carbon to make it conductive.

-

The sample is placed in the vacuum chamber of the electron probe microanalyzer.

-

A focused beam of high-energy electrons is directed at a specific point on the sample.

-

The electron beam excites the atoms in the sample, causing them to emit characteristic X-rays.

-

The wavelengths and intensities of these X-rays are measured by wavelength-dispersive spectrometers.

-

By comparing the intensities of the X-rays from the sample to those from standards of known composition, the concentrations of the elements present can be quantified.[11] This allows for the precise determination of the mineral's chemical formula.

-

Spectroscopic Techniques

Vibrational spectroscopy techniques like Raman and Fourier Transform Infrared (FTIR) spectroscopy are used to investigate the chemical bonds within the mineral structure.

-

Raman Spectroscopy Methodology :

-

A monochromatic laser beam is focused onto the mineral sample.

-

The laser light interacts with the molecular vibrations in the sample, causing some of the light to be inelastically scattered (the Raman effect).

-

The scattered light is collected and passed through a spectrometer.

-

The resulting Raman spectrum shows shifts in frequency corresponding to the vibrational modes of the chemical bonds (e.g., V-O bonds in the vanadate group, O-H bonds in hydroxyl groups and water).[12]

-

-

FTIR Spectroscopy Methodology :

-

The mineral sample is typically ground into a fine powder and mixed with potassium bromide (KBr) to form a pellet, or analyzed directly using an attenuated total reflectance (ATR) accessory.

-

A beam of infrared radiation is passed through the sample.

-

The sample absorbs radiation at specific frequencies that correspond to the vibrational frequencies of its chemical bonds.

-

The transmitted radiation is measured, and a Fourier transform is used to convert the signal into a spectrum of absorbance or transmittance versus wavenumber.[12][13] This spectrum provides information about the functional groups present in the mineral.

-

The following workflow illustrates the typical process for identifying and characterizing a newly discovered this compound mineral.

Caption: Experimental workflow for mineral characterization.

References

- 1. Vanadate mineral | Vanadium, Structure, Chemistry | Britannica [britannica.com]

- 2. mindat.org [mindat.org]

- 3. mindat.org [mindat.org]

- 4. mindat.org [mindat.org]

- 5. Tangeite - Wikipedia [en.wikipedia.org]

- 6. Tangeite: Metaphysical & Geological Properties, Images [crustals.com]

- 7. mindat.org [mindat.org]

- 8. mindat.org [mindat.org]

- 9. researchgate.net [researchgate.net]

- 10. handbookofmineralogy.org [handbookofmineralogy.org]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and characterization of this compound nanostructures via electrochemistry assisted laser ablation in liquid and the optical multi-absorptions performance - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

A Theoretical Guide to the Electronic and Magnetic Properties of Copper Vanadates

Affiliation: Google Research

Abstract

Copper vanadate compounds (CuₓVᵧO₂) have garnered significant research interest due to their diverse and fascinating electronic and magnetic properties, which arise from the interplay between Cu²⁺ (3d⁹) spin-carrying ions and the V⁵⁺ (3d⁰) ions within various crystal structures. These properties make them potential candidates for applications in catalysis, energy storage, and multiferroics. This technical guide provides a comprehensive overview of the theoretical studies investigating the electronic and magnetic characteristics of prominent copper vanadates. We delve into the computational methodologies, primarily centered on Density Functional Theory (DFT), and present a consolidated summary of key quantitative findings, including electronic band gaps and magnetic exchange parameters. The relationship between crystal structure and emergent magnetic phenomena is explored, offering a foundational resource for researchers and scientists in materials science, condensed matter physics, and chemistry.

Introduction

Transition metal oxides, particularly vanadates, are a cornerstone of modern materials science, exhibiting a rich spectrum of functionalities. Within this class, copper vanadates are notable for their structural diversity, with different polymorphs often displaying markedly different physical properties. Compounds such as CuV₂O₆, Cu₂V₂O₇, and Cu₃V₂O₈ exist in various crystallographic phases (e.g., α, β, γ), each defined by a unique arrangement of CuOₓ polyhedra and VO₄ tetrahedra. This structural variability directly influences the orbital hybridization, electronic band structure, and the nature of magnetic superexchange interactions between copper ions.

Theoretical modeling, especially using first-principles quantum mechanical calculations, has become an indispensable tool for understanding these materials at a fundamental level. Such studies provide insights that are often difficult to obtain experimentally, such as the precise pathways and strengths of magnetic exchange interactions. This guide will synthesize the results of these theoretical investigations to provide a clear and structured understanding of the core principles governing the physics of copper vanadates.

Theoretical Methodologies

The accurate theoretical description of copper vanadates is challenging due to the presence of strongly correlated d-electrons in copper atoms. Standard Density Functional Theory (DFT) approximations, like the Local Density Approximation (LDA) or the Generalized Gradient Approximation (GGA), can fail to correctly predict their insulating nature and magnetic ground states. To overcome this, the DFT+U method is widely employed.

Density Functional Theory + U (DFT+U)

The DFT+U approach incorporates an on-site Coulomb interaction term, represented by the Hubbard U parameter, to better describe the electron localization on the Cu 3d orbitals.[1][2] This method improves the prediction of band gaps and magnetic moments.[2] The choice of the U value is critical and can be determined empirically by fitting to experimental results or through self-consistent, ab initio methods.[1][2] For copper oxides, U values typically range from 4 to 10 eV.[3]

Typical Computational Protocol:

-

Structure Definition: The starting point is the experimentally determined crystal structure of the specific this compound polymorph.

-

DFT Calculation: A self-consistent field (SCF) calculation is performed using a chosen exchange-correlation functional (e.g., PBE, a common GGA functional) and basis set (e.g., plane waves).[4]

-

Inclusion of Hubbard U: The DFT+U correction is applied to the Cu 3d states. The effective U parameter (U_eff = U - J, where J is the Hund's exchange parameter) is specified.

-

Property Calculation:

-

Electronic Properties: The electronic band structure and Density of States (DOS) are calculated to determine the band gap and the nature of the electronic states at the band edges.

-

Magnetic Properties: Total energies for different magnetic orderings (e.g., ferromagnetic vs. various antiferromagnetic configurations) are calculated to determine the magnetic ground state.

-

Software packages commonly used for these calculations include the Vienna Ab initio Simulation Package (VASP), Quantum ESPRESSO, and ADF.[5][6]

Heisenberg Model and Exchange Coupling Constants

To analyze the magnetic behavior, the interactions between localized spins on the Cu²⁺ ions are often mapped onto a Heisenberg spin Hamiltonian:

H = - Σᵢⱼ Jᵢⱼ Sᵢ ⋅ Sⱼ

Here, Sᵢ and Sⱼ are the spin operators for Cu ions at sites i and j, and Jᵢⱼ is the magnetic exchange coupling constant between them. A positive J indicates ferromagnetic coupling, while a negative J signifies antiferromagnetic coupling.

The values of Jᵢⱼ are extracted from DFT+U calculations by computing the total energies of various spin configurations and mapping them to the energies predicted by the Heisenberg model.[7] This allows for a quantitative understanding of the dominant magnetic interactions within the crystal lattice.

Workflow and Structure-Property Relationships

The theoretical investigation of copper vanadates follows a logical workflow, starting from the crystal structure to the prediction of macroscopic properties. This process reveals deep connections between the atomic arrangement and the resulting electronic and magnetic behavior.

A key relationship in many copper vanadates is the link between crystal symmetry and the nature of the magnetic ordering. For instance, in Cu₂V₂O₇, the α-phase lacks inversion symmetry, which allows for the Dzyaloshinskii-Moriya (DM) interaction. This antisymmetric exchange leads to a canting of the antiferromagnetically ordered spins, resulting in weak ferromagnetism.[8] The β-phase, being centrosymmetric, forbids this interaction.[8]

Electronic and Magnetic Properties of Key Copper Vanadates

Theoretical studies have elucidated the properties of several key this compound compounds. Below is a summary of the findings.

Electronic Properties

The hybridization of O 2p and Cu 3d orbitals is a key factor in determining the electronic structure of copper vanadates, often leading to reduced band gaps compared to other simple oxides.[9] Many copper vanadates are classified as charge-transfer insulators.

Table 1: Calculated Electronic Band Gaps (E_g) of Select Copper Vanadates

| Compound | Phase | Method | Calculated E_g (eV) | Nature |

|---|---|---|---|---|

| γ-Cu₃V₂O₈ | γ | Experimental (X-ray Spectroscopy) | 1.80 | Indirect |

| CuO | - | DFT+U | ~1.4 | Indirect |

| Zn₂V₂O₇ | - | PBE | ~2.3 | - |

| Zn₂V₂O₇ | - | HSE06 | ~3.5 | - |

Note: Theoretical band gap values are highly dependent on the computational method, particularly the choice of functional and the Hubbard U parameter.[4][10] Experimental values are provided for context where available.

Magnetic Properties

The magnetic properties are largely dictated by the superexchange interactions between Cu²⁺ (S=1/2) ions, mediated by oxygen atoms. The geometry of the Cu-O-Cu linkages is paramount.

Table 2: Calculated Magnetic Properties of Select Copper Vanadates

| Compound | Phase | Dominant Interaction (J) | Magnetic Ground State | Calculated Moment (μ_B/Cu) |

|---|---|---|---|---|

| α-Cu₂V₂O₇ | α | 3rd nearest-neighbor AFM | Canted Antiferromagnet | ~0.6-0.7 |

| β-Cu₂V₂O₇ | β | - | Antiferromagnet | - |

| γ-Cu₂V₂O₇ | γ | Dimeric | Dimerized system | - |

| α-CuV₂O₆ | α | Jc/Ja+b ~ 0.7 (AFM) | 2D Heisenberg Antiferromagnet | ~0.7 |

| CuO | - | Superexchange | Antiferromagnet | ~0.68 |

Note: "AFM" denotes Antiferromagnetic. The magnetic moment on the Cu²⁺ ion is typically reduced from the ideal 1 μ_B due to covalency.[3]

In α-CuV₂O₆, DFT+U calculations have been crucial in revising the magnetic model from a simple 1D chain to a 2D Heisenberg antiferromagnetic lattice.[11] For the polymorphs of Cu₂V₂O₇, first-principles studies have revealed how subtle structural differences lead to distinct magnetic ground states, with the γ-phase predicted to be a dimeric system.[8]

Conclusion

Theoretical studies, predominantly based on the DFT+U framework, have been instrumental in unraveling the complex electronic and magnetic properties of copper vanadates. These computational methods provide essential insights into structure-property relationships, from the influence of crystal symmetry on Dzyaloshinskii-Moriya interactions to the determination of dominant magnetic exchange pathways. The quantitative data on band gaps, magnetic moments, and exchange coupling constants derived from these studies are vital for interpreting experimental results and for the rational design of new materials with tailored functionalities. This guide serves as a consolidated reference, highlighting the key theoretical findings and methodologies that form the foundation of our current understanding of these versatile materials.

References

- 1. researchgate.net [researchgate.net]

- 2. arxiv.org [arxiv.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. publications.rwth-aachen.de [publications.rwth-aachen.de]

An In-depth Technical Guide to Polymorphism and Phase Transitions in Copper Vanadates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copper vanadates (CuxVyOz) represent a versatile class of inorganic compounds that exhibit rich polymorphic behavior, leading to a variety of crystal structures with distinct physicochemical properties. This technical guide provides a comprehensive overview of the known polymorphs of copper vanadate, detailing their crystallographic data, and explores the phase transitions they undergo. Detailed experimental protocols for the synthesis of specific polymorphs and their characterization using state-of-the-art analytical techniques are presented. This document aims to serve as a foundational resource for researchers in materials science, chemistry, and drug development, enabling a deeper understanding and further exploration of these fascinating materials.

Introduction

The diverse stoichiometry of copper vanadates gives rise to a multitude of compounds, including CuV₂O₆, Cu₂V₂O₇, Cu₃V₂O₈, Cu₅V₂O₁₀, and Cu₁₁V₆O₂₆.[1] Many of these compounds are known to be polymorphic, existing in different crystal structures, or polymorphs, under varying conditions of temperature and pressure.[2] These polymorphic transformations are often reversible and are of significant interest due to the changes in material properties that accompany them, such as catalytic activity, and electronic and magnetic behavior.[3] The study of these phase transitions is crucial for the rational design and synthesis of materials with tailored functionalities for a wide range of applications.

Polymorphism in Copper Vanadates: A Crystallographic Overview

The ability of copper vanadates to exist in multiple crystalline forms is a key feature of their solid-state chemistry. These polymorphs often exhibit distinct crystal systems, space groups, and lattice parameters. The following tables summarize the crystallographic data for the known polymorphs of various this compound stoichiometries.

Table 1: Crystallographic Data for CuV₂O₆ Polymorphs

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| Triclinic (α-CuV₂O₆) | P-1 | 3.595 | 4.929 | 6.603 | 109.433 | 86.894 | 108.435 | [4] |

| Monoclinic (β-CuV₂O₆) | C2/m | 9.834 | 3.589 | 6.468 | 90 | 110.89 | 90 |

Table 2: Crystallographic Data for Cu₂V₂O₇ Polymorphs

| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| α-Cu₂V₂O₇ | Orthorhombic | Fdd2 | 20.688 | 8.410 | 6.449 | 90 | [5] |

| β-Cu₂V₂O₇ | Monoclinic | C2/c | 7.74 | 8.02 | 10.08 | 110.4 | [6] |

| γ-Cu₂V₂O₇ | Triclinic | P-1 | - | - | - | - | |

| δ-Cu₂V₂O₇ | Monoclinic | P2₁/n | 5.0679 | 11.4222 | 9.4462 | 97.100 | [7] |

Table 3: Crystallographic Data for Cu₃V₂O₈ Polymorphs

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| Triclinic | P-1 | - | - | - | - | [8] |

| Monoclinic | P2₁/c | 6.2493 | 7.9936 | 6.3776 | 111.49 | [2] |

Table 4: Crystallographic Data for Other this compound Polymorphs

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| Cu₅V₂O₁₀ | Monoclinic | P2₁/c | - | - | - | - | |

| Cu₁₁V₆O₂₆ | Triclinic | P-1 | - | - | - | - |

Note: Dashes (-) indicate that specific lattice parameters were not available in the cited literature.

Phase Transition Studies

The transformation from one polymorphic form to another is a critical area of study in copper vanadates. These transitions are typically induced by changes in temperature and can be investigated using thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and high-temperature X-ray diffraction (HT-XRD).

Phase Transitions in Cu₂V₂O₇

The polymorphism of copper pyrovanadate (Cu₂V₂O₇) is particularly well-studied. The low-temperature α-phase transforms to the high-temperature β-phase at approximately 706–710 °C.[7] This transition is reversible.[7] Under certain conditions, a metastable β-phase can form at lower temperatures, which then transforms to the stable α-phase upon heating to around 605 °C.[7] A γ-phase has also been reported at even higher temperatures, around 705 °C, though its relationship with the β-phase is a subject of ongoing research.[7] Furthermore, a high-pressure δ-polymorph has been synthesized.[7]

Phase Transitions in Other Copper Vanadates

Phase transitions have also been observed in other this compound stoichiometries. For example, the α-triclinic phase of CuV₂O₆ can be transformed to the β-monoclinic phase by increasing the annealing temperature to 610 °C.[9]

Thermodynamic Aspects

A crucial aspect of understanding phase transitions is the quantification of the associated energy changes. The enthalpy of transition (ΔH) represents the heat absorbed or released during the transformation from one phase to another. Despite the extensive research on the polymorphism of copper vanadates, quantitative experimental data on the enthalpy of these phase transitions are scarce in the available literature. Theoretical calculations for the related compound Cu₂P₂O₇ suggest an enthalpy of phase transition of 0.15 kJ mol⁻¹, providing an estimate of the magnitude of energy changes involved.[10] Further experimental and computational studies are needed to determine these critical thermodynamic parameters for the various this compound systems.

Experimental Protocols

Reproducible synthesis and accurate characterization are paramount for the study of polymorphism and phase transitions. This section provides detailed experimental protocols for the synthesis of specific this compound polymorphs and their analysis.

Synthesis of this compound Polymorphs

This method involves the direct reaction of precursor oxides at high temperatures.

Protocol:

-

Precursor Preparation: Stoichiometric amounts of copper(II) oxide (CuO) and vanadium(V) oxide (V₂O₅) powders are thoroughly mixed and ground together in an agate mortar to ensure intimate contact.

-

Calcination: The mixed powder is placed in an alumina crucible and heated in a furnace. To obtain the α-Cu₂V₂O₇ phase, a calcination temperature above 560 °C is typically required.[11] A common procedure involves heating at 680 °C for 72 hours.

-

Cooling: The sample is allowed to cool slowly to room temperature within the furnace.

-

Characterization: The resulting powder is characterized by X-ray diffraction (XRD) to confirm the formation of the α-Cu₂V₂O₇ phase.

Hydrothermal synthesis is a versatile method for producing nanomaterials with controlled morphology.

Protocol:

-

Precursor Solution: Prepare an aqueous solution containing 0.1 M sodium metavanadate (NaVO₃) and 0.1 M copper(II) nitrate (Cu(NO₃)₂·3H₂O).[12]

-

Mixing: Stir the solution at room temperature for 120 minutes.[12]

-

Hydrothermal Reaction: Transfer the solution to a 20 mL Teflon-lined stainless steel autoclave.[12] Seal the autoclave and heat it to the desired reaction temperature (e.g., 180-210 °C) for a specific duration (e.g., 3-12 hours).[12][13] The reaction time can influence the morphology of the resulting nanostructures.[13]

-

Product Recovery: After the reaction, allow the autoclave to cool to room temperature. The resulting precipitate is collected by centrifugation, washed several times with deionized water and ethanol, and then dried in an oven.

-

Calcination: The dried powder is calcined at 400 °C to obtain the final CuV₂O₆ nanostructures.[12]

Characterization Techniques

HT-XRD is a powerful technique for studying phase transitions in situ as a function of temperature.

Protocol:

-

Sample Preparation: A fine powder of the this compound sample is evenly spread onto a high-temperature resistant sample holder (e.g., platinum or alumina).

-

Instrument Setup: The sample is placed in a high-temperature XRD chamber equipped with a furnace and a temperature controller. The experiment can be performed under a controlled atmosphere (e.g., air, nitrogen, or vacuum) to prevent unwanted reactions.

-

Data Collection: A series of XRD patterns are collected at different temperatures as the sample is heated or cooled. A typical procedure involves heating the sample at a controlled rate (e.g., 10 °C/min) and collecting a diffraction pattern at regular temperature intervals.[14] For example, patterns can be recorded in the 2θ range of 15–70° with a step size of 0.02° and a scan speed of 0.4° per minute.[5]

-

Data Analysis: The collected XRD patterns are analyzed to identify the crystal phases present at each temperature and to determine their lattice parameters. Changes in the diffraction patterns as a function of temperature indicate the occurrence of phase transitions.

DSC is used to measure the heat flow associated with thermal transitions in a material, providing information on phase transition temperatures and enthalpies.

Protocol:

-

Sample Preparation: A small amount of the powdered this compound sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum or platinum crucible. An empty sealed crucible is used as a reference.

-

Instrument Setup: The sample and reference crucibles are placed in the DSC instrument. The measurement is typically performed under a controlled atmosphere, such as a nitrogen purge, to provide an inert environment.[15]

-

Temperature Program: The sample is subjected to a controlled temperature program, which usually involves heating at a constant rate (e.g., 10 or 20 K/min).[15] To study reversible phase transitions, heating and cooling cycles can be performed.[1]

-

Data Analysis: The DSC thermogram, a plot of heat flow versus temperature, is analyzed to identify endothermic or exothermic peaks corresponding to phase transitions. The onset temperature of the peak indicates the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.[8]

Temperature-dependent Raman spectroscopy can provide valuable insights into the structural changes occurring during phase transitions by probing the vibrational modes of the crystal lattice.

Protocol:

-

Sample Preparation: A small amount of the this compound powder is placed on a temperature-controlled stage.

-

Instrument Setup: The sample is positioned under a microscope objective coupled to a Raman spectrometer. A laser is used as the excitation source (e.g., 514.5 nm line of an argon ion laser).[3]

-

Temperature Control: The temperature of the stage is controlled using a heating/cooling system.

-

Spectral Acquisition: Raman spectra are collected at various temperatures as the sample is heated or cooled.

-

Data Analysis: Changes in the position, intensity, and width of the Raman bands are analyzed to identify shifts in vibrational modes, which are indicative of structural phase transitions.

Conclusion and Future Outlook

The rich polymorphism of copper vanadates presents both a challenge and an opportunity for materials scientists. This guide has summarized the current state of knowledge regarding the crystal structures of various this compound polymorphs and their phase transitions. While significant progress has been made in identifying and characterizing these different phases, a notable gap exists in the quantitative understanding of the thermodynamics of their transformations, particularly the enthalpy of phase transitions. Future research should focus on obtaining these crucial thermodynamic data through careful experimental measurements and theoretical calculations. Furthermore, the development of more refined and reproducible synthesis protocols for obtaining phase-pure polymorphs is essential for advancing the application of these materials in diverse fields, including catalysis, energy storage, and potentially as novel therapeutic agents. The detailed experimental workflows provided herein offer a solid foundation for researchers to build upon in their exploration of the fascinating and complex world of copper vanadates.

References

- 1. Chemical transformations at the nanoscale: nanocrystal-seeded synthesis of β-Cu2V2O7 with enhanced photoconversion efficiencies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. lehigh.edu [lehigh.edu]

- 4. Chemical transformations at the nanoscale: nanocrystal-seeded synthesis of β-Cu2V2O7 with enhanced photoconversion efficiencies - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Photoelectrochemical properties of copper pyrovanadate (Cu 2 V 2 O 7 ) thin films synthesized by pulsed laser deposition - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01509B [pubs.rsc.org]

- 6. youtube.com [youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. linseis.com [linseis.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Photoelectrochemical properties of copper pyrovanadate (Cu2V2O7) thin films synthesized by pulsed laser deposition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. eng.uc.edu [eng.uc.edu]

- 13. researchgate.net [researchgate.net]

- 14. research.rug.nl [research.rug.nl]

- 15. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

A Comprehensive Review of Copper Vanadate: From Historical Discovery to Modern Applications

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Copper vanadates, a class of inorganic compounds with diverse stoichiometries and morphologies, have garnered significant scientific interest due to their unique physicochemical properties. This technical guide provides a comprehensive historical review of copper vanadate research, detailing the evolution of synthesis methodologies and the expansion of their application landscape. From their early use as pigments to their current role in advanced materials for energy storage, catalysis, and potential biomedical applications, this document consolidates key findings to serve as an in-depth resource. Detailed experimental protocols for prominent synthesis techniques are provided, alongside a quantitative analysis of their performance in various applications, summarized in comparative tables. Furthermore, this guide visualizes critical experimental workflows and signaling pathways using the DOT language to facilitate a deeper understanding of the structure-property-function relationships in this compound systems.

A Historical Overview of this compound Research

The scientific journey of copper vanadates began with the discovery of their constituent elements. Copper, one of the first metals utilized by humans, has been known since prehistoric times, with reports of copper beads dating back to 9000 BC.[1] Vanadium was discovered much later, in 1801. The initial interest in compounds combining these two elements was primarily due to their vibrant colors, leading to their use as pigments and coloring agents in various materials.[2]

Systematic research into the synthesis and properties of copper vanadates as functional materials is a more recent development. A notable surge in research interest has been observed over the last decade, driven by the demand for novel materials in energy and environmental applications.[3] The trend in publications indicates a significant focus on their potential in photocatalysis, energy storage, and as sensors.[3] Naturally occurring this compound minerals, such as volborthite, have also been identified and studied, providing insights into their formation and stability.[4] The timeline of this compound research is marked by the progressive discovery of new phases and stoichiometries, each exhibiting distinct properties and potential applications.

Synthesis Methodologies: A Detailed Examination

The properties and performance of copper vanadates are intrinsically linked to their synthesis methods, which dictate their crystal structure, morphology, and purity. A variety of techniques have been developed, each with its own advantages and challenges.

Hydrothermal Synthesis

The hydrothermal method is a widely employed technique for synthesizing crystalline this compound nanoparticles due to its cost-effectiveness and ability to produce high-quality products in a relatively short time.[2] This method involves a chemical reaction in an aqueous solution above the boiling point of water, carried out in a sealed vessel called an autoclave.

Typical Experimental Protocol for Hydrothermal Synthesis of CuV₂O₆ Nanoparticles: [2]

-

Precursor Preparation: Dissolve 0.258 g (0.1 mol) of sodium metavanadate (NaVO₃) and 0.48 g (0.1 mol) of copper nitrate (Cu(NO₃)₂) in 20 mL of deionized water.

-

Mixing: Stir the reactant mixture at room temperature for 120 minutes.

-

Hydrothermal Reaction: Transfer the stirred solution into a 20 mL Teflon-lined stainless steel autoclave.

-

Heating: Seal the autoclave and heat it to a specific temperature (e.g., 180 °C) for a designated period (e.g., 24 hours).

-

Cooling and Collection: Allow the autoclave to cool down to room temperature naturally.

-

Washing: Collect the precipitate by centrifugation and wash it several times with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

Drying: Dry the final product in an oven at a specified temperature (e.g., 80 °C) for several hours.

The morphology and phase of the resulting this compound can be controlled by tuning parameters such as the precursors, pH, temperature, and reaction time.

Solution Combustion Synthesis

Solution combustion synthesis (SCS) is a time-efficient method for producing various this compound polymorphs in a powder form within minutes.[5] This technique involves the exothermic reaction of an aqueous solution containing metal nitrates (oxidizers) and an organic fuel (reductant), such as DL-malic acid.

Typical Experimental Protocol for Solution Combustion Synthesis of α-CuV₂O₆: [5]

-

Precursor Solution: Prepare an aqueous solution containing stoichiometric amounts of copper nitrate and ammonium vanadate.

-

Fuel Addition: Add a complexing agent and fuel, such as DL-malic acid, to the solution. The molar ratio of fuel to metal precursors is a critical parameter.

-

pH Adjustment: Carefully control the pH of the precursor mixture to ensure the formation of the desired phase.

-

Combustion: Heat the precursor solution in a furnace preheated to a high temperature (e.g., 300 °C). The solution will undergo rapid dehydration, followed by a self-sustaining combustion reaction.

-

Post-synthesis Treatment: A post-synthesis wash with a solution like NaOH may be necessary to remove any impurities, such as V₂O₅.

-

Annealing: The as-synthesized powder is often annealed at a specific temperature (e.g., 550 °C) to improve crystallinity and remove any residual organic impurities.

RF Magnetron Sputtering

RF magnetron sputtering is a physical vapor deposition (PVD) technique used to deposit thin films of this compound onto a substrate. This method is particularly useful for applications requiring uniform and high-quality coatings.

General Experimental Workflow for RF Magnetron Sputtering: